1-[5-(Chloromethyl)-3-hydroxypyridin-2-YL]ethanone
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Overview
Description
1-[5-(Chloromethyl)-3-hydroxypyridin-2-YL]ethanone is an organic compound with a unique structure that includes a pyridine ring substituted with a chloromethyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(Chloromethyl)-3-hydroxypyridin-2-YL]ethanone typically involves the chloromethylation of a pyridine derivative. One common method includes the reaction of 3-hydroxypyridine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) in dichloromethane (CH2Cl2) at low temperatures . This reaction yields the desired chloromethylated product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and catalysts is crucial to ensure scalability and environmental compliance.
Chemical Reactions Analysis
Types of Reactions: 1-[5-(Chloromethyl)-3-hydroxypyridin-2-YL]ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chloromethyl group can be reduced to a methyl group.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the chloromethyl group in the presence of a base like sodium hydroxide (NaOH).
Major Products:
- Oxidation of the hydroxyl group yields ketones or aldehydes.
- Reduction of the chloromethyl group yields methyl-substituted pyridine derivatives.
- Substitution reactions yield a variety of functionalized pyridine derivatives.
Scientific Research Applications
1-[5-(Chloromethyl)-3-hydroxypyridin-2-YL]ethanone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a potential ligand for receptor binding studies.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial processes
Mechanism of Action
The mechanism of action of 1-[5-(Chloromethyl)-3-hydroxypyridin-2-YL]ethanone involves its interaction with biological targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
- 1-[3-(Chloromethyl)-4-hydroxyphenyl]ethanone
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
Comparison: 1-[5-(Chloromethyl)-3-hydroxypyridin-2-YL]ethanone is unique due to its specific substitution pattern on the pyridine ring. This structural feature imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, the presence of both a chloromethyl and hydroxyl group allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C8H8ClNO2 |
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Molecular Weight |
185.61 g/mol |
IUPAC Name |
1-[5-(chloromethyl)-3-hydroxypyridin-2-yl]ethanone |
InChI |
InChI=1S/C8H8ClNO2/c1-5(11)8-7(12)2-6(3-9)4-10-8/h2,4,12H,3H2,1H3 |
InChI Key |
LIVMLYWYSPCRSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=N1)CCl)O |
Origin of Product |
United States |
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